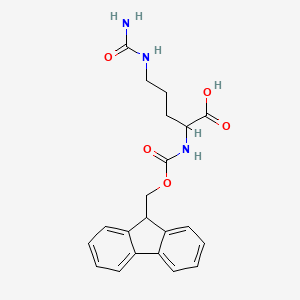![molecular formula C18H20O3 B15087930 Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- CAS No. 17920-89-7](/img/structure/B15087930.png)
Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- is a complex organic compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes two furan rings attached to a central furan core through methylethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where furan rings are alkylated using appropriate alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and solvents can also enhance the selectivity and yield of the desired product. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-.
Chemical Reactions Analysis
Types of Reactions
Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of furan derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced furan compounds.
Substitution: Electrophilic substitution reactions can occur at the furan rings, where substituents such as halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted furans, which can be further utilized in the synthesis
Properties
CAS No. |
17920-89-7 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2,5-bis[2-(furan-2-yl)propan-2-yl]furan |
InChI |
InChI=1S/C18H20O3/c1-17(2,13-7-5-11-19-13)15-9-10-16(21-15)18(3,4)14-8-6-12-20-14/h5-12H,1-4H3 |
InChI Key |
GYIYAKGWZREDCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CO1)C2=CC=C(O2)C(C)(C)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


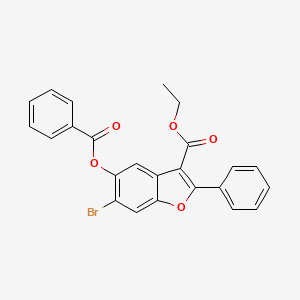
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15087855.png)
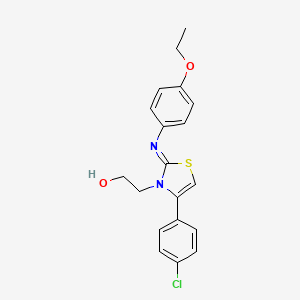

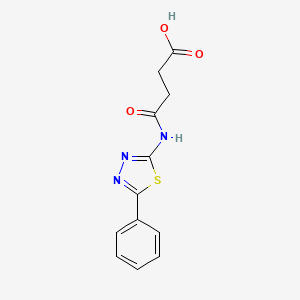
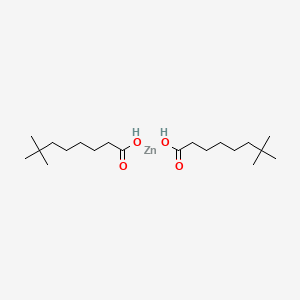
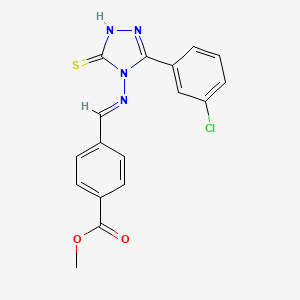
![2-Butyl-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15087906.png)
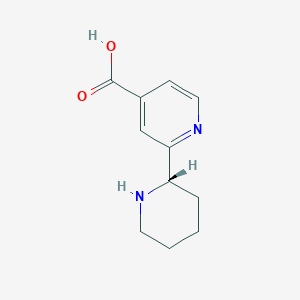
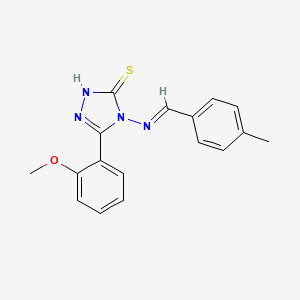
![5-(4-bromophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15087922.png)

![3-[(3-Methylphenyl)methyl]oxolane-2,5-dione](/img/structure/B15087925.png)
